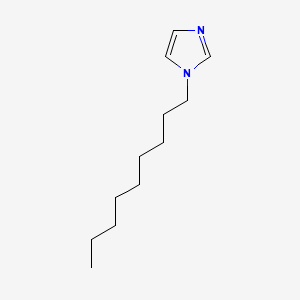

1-Nonylimidazole

Übersicht

Beschreibung

1-Nonylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of a nonyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₁₂H₂₂N₂, and it is known for its versatile applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nonylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with nonyl halides under basic conditions. For instance, the reaction of imidazole with 1-bromononane in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar alkylation reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nonylimidazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazole ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Alkylation: Nonyl halides (e.g., 1-bromononane) and bases (e.g., potassium carbonate) are commonly used.

Microwave-Assisted Reactions: Alkaline-promoted carbons such as Na-Norit and Cs-Norit can be used as catalysts under microwave activation.

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Nonylimidazole exhibits unique chemical properties due to its nonyl side chain, which enhances its lipophilicity. This structure allows it to penetrate biological membranes effectively. The compound's molecular weight is approximately 189.27 g/mol, contributing to its versatility in various applications.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

1. Chemistry

- Synthesis Building Block : It serves as a building block in the synthesis of more complex molecules.

- Coordination Chemistry : Used as a ligand in coordination chemistry, facilitating reactions with metal ions.

2. Biology

- Antibacterial Properties : Exhibits significant antibacterial activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

3. Medicine

- Potential Antiviral Agent : Research is ongoing to explore its efficacy as an antiviral agent and its role in drug development.

4. Industry

- Material Production : Utilized in the production of various materials, including polymers and coatings.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The compound was tested in vitro, showing significant inhibition of bacterial growth at specified concentrations. The findings suggest potential applications in developing new antibacterial treatments.

Case Study 2: Drug Development

Research exploring the potential of this compound as an antiviral agent highlighted its interaction with viral proteins. Preliminary results indicate that it may inhibit viral replication, warranting further investigation into its therapeutic applications in virology.

Wirkmechanismus

The mechanism of action of 1-nonylimidazole involves its interaction with biological targets, primarily through its imidazole ring. The compound can bind to enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain bacterial enzymes, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

1-Methylimidazole: A smaller alkyl-substituted imidazole with different physical and chemical properties.

1-Benzylimidazole: Known for its cardiotonic activity and different pharmacological profile.

5-Nitroimidazole Derivatives: These compounds have significant antibacterial and antiprotozoal activities.

Uniqueness of 1-Nonylimidazole: this compound stands out due to its optimal chain length, which enhances its antibacterial properties. The nonyl group provides a balance between hydrophobicity and molecular size, making it more effective against certain bacterial strains compared to shorter or longer alkyl-substituted imidazoles .

Biologische Aktivität

1-Nonylimidazole is a member of the imidazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental, depending on the context of its application.

Chemical Structure and Properties

This compound is characterized by a nonyl side chain attached to an imidazole ring. This structure contributes to its lipophilicity, which enhances its ability to penetrate biological membranes. The molecular formula is , and its molecular weight is approximately 189.27 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

While this compound shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated in various human cell lines. The compound exhibits dose-dependent cytotoxic effects, which raises concerns regarding its safety profile for therapeutic applications.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. It is hypothesized that the imidazole ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing cellular processes such as signal transduction and gene expression.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting potential applications in cancer therapy.

Eigenschaften

IUPAC Name |

1-nonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDRMKPLNYFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201891 | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-08-2 | |

| Record name | 1-Nonyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53657-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Nonylimidazole contribute to the self-healing properties of modified rubbers?

A1: [] this compound, along with other alkylimidazoles, can be reacted with brominated poly(isobutylene-co-isoprene) rubber (BIIR) to introduce ionic imidazolium moieties into the rubber network. These ionic groups tend to aggregate, forming ionic clusters within the rubber matrix. These clusters act as dynamic crosslinks, contributing to both the mechanical strength and self-healing ability of the material. While the exact mechanism is not detailed in the abstract, it's likely that the ionic interactions within these clusters can be disrupted and reformed under certain conditions, allowing the material to "heal" from damage.

Q2: How does the length of the alkyl chain in 1-alkylimidazoles, such as this compound, affect the properties of the modified rubber?

A2: [] The research suggests that the length of the alkyl chain in 1-alkylimidazoles plays a crucial role in the formation and behavior of the ionic clusters within the modified rubber. Longer alkyl chains, like the nonyl group in this compound, may lead to different cluster sizes and dynamics compared to shorter chains. This difference in cluster behavior directly impacts the macroscopic properties of the rubber, including its mechanical strength and self-healing efficiency. Further research, as indicated in the abstract, explores these correlations through techniques like DMA and low-field NMR to understand the relationship between molecular structure and material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.